molecular formula C16H15NO5 B8566410 2-((Benzyloxycarbonyl)(4-hydroxyphenyl)amino)acetic acid

2-((Benzyloxycarbonyl)(4-hydroxyphenyl)amino)acetic acid

Cat. No. B8566410
M. Wt: 301.29 g/mol
InChI Key: SKNFUEVYVFXWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08765161B2

Procedure details

N-(4-hydroxyphenyl)glycine (55.0 g, 0.330 mol) was dissolved in 275 mL of N-methylpyrrolidone in a 1 L round-bottomed flask. Benzyl chloroformate (50.1 mL, 0.352 mol) was added with stirring over a 40 min period and then stirred at ambient conditions for 18 h. Deionized water was added until slightly turbid and then stored at 4° C. for 24 h. The product was isolated and recrystallized in warm ethanol, dried in vacuum oven at 40° C. overnight (yield 75%, mp=196-198° C.). 1H-NMR (500 MHz, DMSO-d6) δ 12.80 (s, 1H, COOH), 9.50 (s, 1H, phenol), 7.58-6.95 (m, 7H, aryl), 6.74 (s, 2H, aryl), 5.10 (d, J=21.9, 2H, —CH2-benzyl), 4.22 (d, J=21.7, 2H, N—CH2-).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
275 mL
Type
solvent
Reaction Step One
Quantity
50.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:3]=1.Cl[C:14]([O:16][CH2:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)=[O:15].O>CN1CCCC1=O>[CH2:17]([O:16][C:14]([N:8]([C:5]1[CH:6]=[CH:7][C:2]([OH:1])=[CH:3][CH:4]=1)[CH2:9][C:10]([OH:12])=[O:11])=[O:15])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
OC1=CC=C(C=C1)NCC(=O)O
Name
Quantity
275 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
50.1 mL
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring over a 40 min period
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at ambient conditions for 18 h
Duration
18 h
WAIT
Type
WAIT
Details
stored at 4° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The product was isolated
CUSTOM
Type
CUSTOM
Details
recrystallized in warm ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven at 40° C. overnight (yield 75%, mp=196-198° C.)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
Smiles
C(C1=CC=CC=C1)OC(=O)N(CC(=O)O)C1=CC=C(C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.